molecular formula C7H11BN4O4S B10758402 [(2-Amino-alpha-methoxyimino-4-thiazolylacetyl)amino]methylboronic acid

[(2-Amino-alpha-methoxyimino-4-thiazolylacetyl)amino]methylboronic acid

Cat. No.: B10758402
M. Wt: 258.07 g/mol
InChI Key: FMYGJTQJYFMFCR-XGICHPGQSA-N
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Description

These compounds contain a thiazole ring substituted at the positions 2 and 3

Preparation Methods

The synthesis of [(2-Amino-alpha-methoxyimino-4-thiazolylacetyl)amino]methylboronic acid involves several steps. One common method starts with the preparation of 2-amino-α-(methoxyimino)-4-thiazoleacetic acid . This intermediate is then reacted with boronic acid derivatives under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .

Chemical Reactions Analysis

[(2-Amino-alpha-methoxyimino-4-thiazolylacetyl)amino]methylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

[(2-Amino-alpha-methoxyimino-4-thiazolylacetyl)amino]methylboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2-Amino-alpha-methoxyimino-4-thiazolylacetyl)amino]methylboronic acid involves its interaction with specific molecular targets. One of the primary targets is the beta-lactamase enzyme in bacteria . The compound inhibits the activity of this enzyme, thereby preventing the bacteria from breaking down beta-lactam antibiotics. This inhibition enhances the effectiveness of these antibiotics against resistant bacterial strains .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H11BN4O4S

Molecular Weight

258.07 g/mol

IUPAC Name

[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]methylboronic acid

InChI

InChI=1S/C7H11BN4O4S/c1-16-12-5(4-2-17-7(9)11-4)6(13)10-3-8(14)15/h2,14-15H,3H2,1H3,(H2,9,11)(H,10,13)/b12-5-

InChI Key

FMYGJTQJYFMFCR-XGICHPGQSA-N

Isomeric SMILES

B(CNC(=O)/C(=N\OC)/C1=CSC(=N1)N)(O)O

Canonical SMILES

B(CNC(=O)C(=NOC)C1=CSC(=N1)N)(O)O

Origin of Product

United States

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